molecular formula C8H7BrClFO B13940247 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol

2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol

Cat. No.: B13940247
M. Wt: 253.49 g/mol
InChI Key: HAMPYTSQVYBLKD-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrClFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol typically involves the halogenation of a phenyl ethanol precursor. One common method is the bromination of 4-chloro-2-fluorophenyl ethanol using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects on biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-ol
  • 2-(4-Chlorophenyl)ethan-1-ol
  • 2-(4-Bromophenyl)ethan-1-ol
  • 2-(4-Iodophenyl)ethan-1-ol

Uniqueness

2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This specific halogenation pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

2-(4-bromo-2-chloro-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H7BrClFO/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2

InChI Key

HAMPYTSQVYBLKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCO)Cl)Br

Origin of Product

United States

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